2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a complex organic compound with the molecular formula . This compound features a nitro group, a trichloroethyl moiety, and a methoxyanilino group attached to a benzamide core. It is primarily utilized in scientific research due to its unique chemical properties and potential biological activities.
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is classified as an organic compound with significant applications in chemistry and biology. It falls under the category of nitro compounds and amides, specifically benzamides, due to its structural features.
The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide typically involves several key steps:
The synthesis may require specific reaction conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production often utilizes continuous flow reactors to enhance efficiency and yield.
The molecular structure of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide can be represented by the following data:
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
The structure features a benzene ring connected to an amide group that is further substituted with a nitro group and a trichloroethyl moiety.
This compound is capable of undergoing several chemical reactions:
Relevant data on physical properties can be obtained from safety data sheets provided by suppliers.
The applications of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide span various scientific fields:
This compound's unique structure and properties make it valuable in ongoing research within these domains.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3